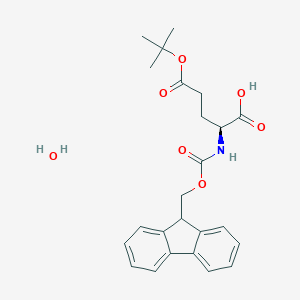

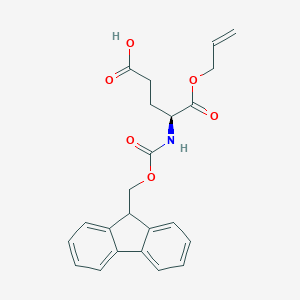

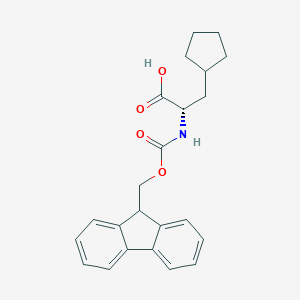

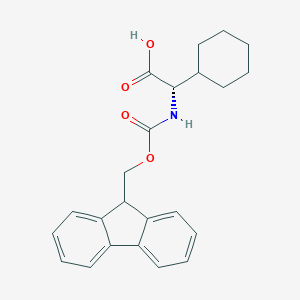

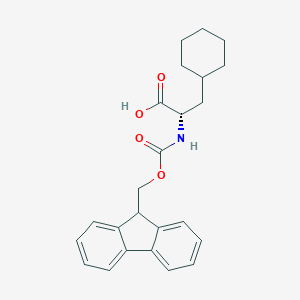

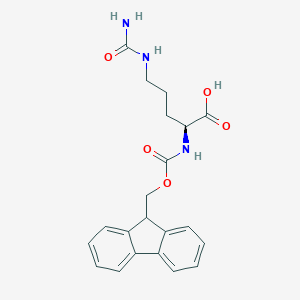

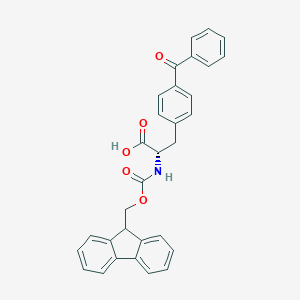

(2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylpentanoic acid

説明

科学的研究の応用

Application in Peptide Synthesis

Scientific Field

Biochemistry and Molecular Biology

Summary of the Application

Fmoc-allo-ile-oh, also known as (2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylpentanoic acid or FMOC-L-allo-Isoleucine, is a reagent used in peptide synthesis . The FMOC group serves as a protective shield for the amino acid’s carboxyl group during peptide synthesis, preventing unwanted reactions .

Methods of Application

In peptide synthesis, Fmoc-allo-ile-oh is used to build peptide chains in a stepwise manner. The FMOC group is selectively removed under mild basic conditions, allowing the next amino acid to be added to the growing peptide chain. This process is repeated until the desired peptide sequence is obtained.

Results or Outcomes

The use of Fmoc-allo-ile-oh in peptide synthesis has enabled the production of complex peptides for use in various research applications. However, specific results or outcomes would depend on the particular peptide being synthesized and its subsequent application.

Application in Preparation of Cyclopeptides

Scientific Field

Organic Chemistry

Summary of the Application

Fmoc-allo-ile-oh is used in the preparation of cyclopeptides . Cyclopeptides are cyclic peptides that have various applications in drug discovery due to their stability and ability to bind to various biological targets.

Methods of Application

The methods of application involve the use of Fmoc-allo-ile-oh in standard peptide synthesis protocols to incorporate the allo-isoleucine residue into the peptide sequence. Following peptide synthesis, cyclization reactions are performed to form the cyclopeptide.

Results or Outcomes

The use of Fmoc-allo-ile-oh in the synthesis of cyclopeptides has contributed to the discovery and development of new therapeutic agents. However, specific results or outcomes would depend on the particular cyclopeptide synthesized and its subsequent biological evaluation.

Application in Hydrogel Formation

Scientific Field

Material Science

Summary of the Application

Fmoc-allo-ile-oh has been used in the formation of hydrogels . Hydrogels are three-dimensional networks of hydrophilic polymers capable of absorbing large amounts of water or biological fluids. They have a wide range of applications, including drug delivery, tissue engineering, and wound dressing.

Methods of Application

The hydrogelation of Fmoc-allo-ile-oh is achieved through self-assembly driven by aromatic π–π stacking and hydrogen bonding interactions . The process involves the formation of fibrous structures at different pH values, leading to the formation of hydrogels .

Results or Outcomes

The hydrogels formed using Fmoc-allo-ile-oh exhibit several advantages such as pH-controlled ambidextrous gelation, high thermal stability, thixotropic property, high kinetic and mechanical stability, dye removal properties, cell viability to the selected cell type, and as a drug carrier .

Application in Amino Ester Hydrolysis

Summary of the Application

Fmoc-allo-ile-oh has been used in the hydrolysis of amino esters . This process is crucial in the preparation of amino acids for solid-phase peptide synthesis (SPPS).

Methods of Application

The hydrolysis of amino esters using Fmoc-allo-ile-oh involves the use of calcium (II) iodide as a protective agent for the Fmoc protecting group . The reaction conditions are optimized for a broad scope of amino esters .

Results or Outcomes

The optimized reaction improved on the already known trimethyltin hydroxide, as it produced better yields with greener, inexpensive chemicals and a less extensive energy expenditure .

Application in Preparation of Cyclopeptides Simulating Natural Product Structures

Summary of the Application

Fmoc-allo-ile-oh is used in the preparation of cyclopeptides that simulate natural product structures . These cyclopeptides can mimic the structure and function of natural products, which are often bioactive compounds with potential therapeutic applications.

Results or Outcomes

The use of Fmoc-allo-ile-oh in the synthesis of cyclopeptides that simulate natural product structures has contributed to the discovery and development of new therapeutic agents. However, specific results or outcomes would depend on the particular cyclopeptide synthesized and its subsequent biological evaluation.

Application in Preparation of Cyclic Peptide Antibiotics

Scientific Field

Medicinal Chemistry

Summary of the Application

Fmoc-allo-ile-oh is used in the preparation of cyclic peptide antibiotics . These antibiotics are a class of drugs used to combat bacterial infections.

Safety And Hazards

特性

IUPAC Name |

(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4/c1-3-13(2)19(20(23)24)22-21(25)26-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18-19H,3,12H2,1-2H3,(H,22,25)(H,23,24)/t13-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXVFEIPAZSXRGM-YJYMSZOUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C)[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701214047 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-alloisoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701214047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylpentanoic acid | |

CAS RN |

251316-98-0 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-alloisoleucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=251316-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-alloisoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701214047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。